
Methyl 5-(2-methoxy-2-oxoethyl)-2-oxo-1,3-dihydroimidazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-(2-methoxy-2-oxoethyl)-2-oxo-1,3-dihydroimidazole-4-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an imidazole ring, a methoxy group, and a carboxylate ester. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-methoxy-2-oxoethyl)-2-oxo-1,3-dihydroimidazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of imidazole derivatives, methoxyacetyl chloride, and methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to achieve high-purity products.
化学反应分析
Types of Reactions
Methyl 5-(2-methoxy-2-oxoethyl)-2-oxo-1,3-dihydroimidazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo groups to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
Methyl 5-(2-methoxy-2-oxoethyl)-2-oxo-1,3-dihydroimidazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Methyl 5-(2-methoxy-2-oxoethyl)-2-oxo-1,3-dihydroimidazole-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to enzymes or receptors. The methoxy and carboxylate groups can also influence the compound’s solubility and reactivity, affecting its overall biological activity.
相似化合物的比较
Similar Compounds
- Methyl 3-(2-methoxy-2-oxoethyl)thio propionate
- Methyl 2-(2-methoxy-2-oxoethyl)benzoate
- Methyl 5-chloro-3-[(2-methoxy-2-oxoethyl)sulfamoyl]-2-thiophenecarboxylate
Uniqueness
Methyl 5-(2-methoxy-2-oxoethyl)-2-oxo-1,3-dihydroimidazole-4-carboxylate is unique due to its specific combination of functional groups and the presence of the imidazole ring. This structure imparts distinct chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
92203-27-5 |
|---|---|
分子式 |
C8H10N2O5 |
分子量 |
214.18 g/mol |
IUPAC 名称 |
methyl 5-(2-methoxy-2-oxoethyl)-2-oxo-1,3-dihydroimidazole-4-carboxylate |
InChI |
InChI=1S/C8H10N2O5/c1-14-5(11)3-4-6(7(12)15-2)10-8(13)9-4/h3H2,1-2H3,(H2,9,10,13) |
InChI 键 |
YUVJOIHZYCTPFB-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC1=C(NC(=O)N1)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


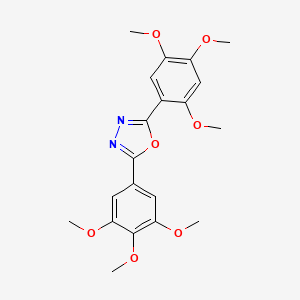
![1-{5-[1-(1,3-Dithian-2-ylidene)ethyl]-2-methoxyphenyl}pentan-1-one](/img/structure/B14371315.png)
![1-{10-[3-(Piperazin-1-YL)propyl]-10H-phenothiazin-3-YL}butan-1-one](/img/structure/B14371318.png)
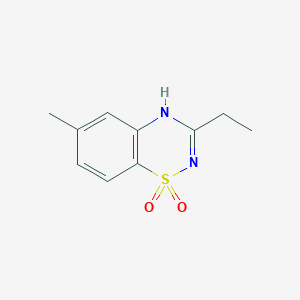

![N,N-Diethyl-2-methoxy-5-[(triethylsilyl)oxy]benzamide](/img/structure/B14371342.png)


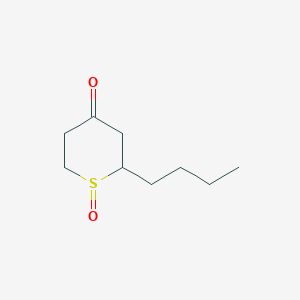
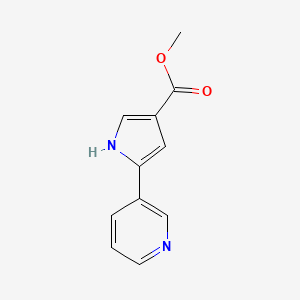
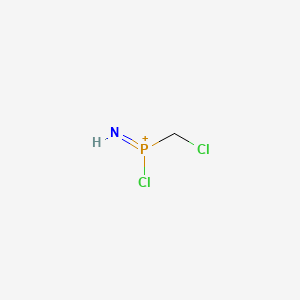
![1,1'-{2-[2-(Methylsulfanyl)phenyl]ethene-1,1-diyl}dibenzene](/img/structure/B14371371.png)

phosphanium iodide](/img/structure/B14371387.png)
